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Compound of Interest

Compound Name: Reversine

Cat. No.: B1683945 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals optimize the use of

Reversine in their experiments.

Frequently Asked Questions (FAQs)
Q1: What is Reversine and what is its primary mechanism of action?

Reversine is a 2,6-disubstituted purine derivative that functions as a potent, ATP-competitive

inhibitor of Aurora kinases A, B, and C.[1][2] It is widely recognized for its ability to induce

dedifferentiation in various lineage-committed cells, effectively reversing the differentiation

process and increasing cellular plasticity.[3][4][5] This effect is largely attributed to its inhibition

of Aurora B kinase, a key regulator of mitosis, which can lead to failures in cytokinesis and the

formation of polyploid cells.[2][6][7][8] Reversine also exhibits inhibitory effects on other

kinases, such as MEK1, and nonmuscle myosin II heavy chain.[3][9]

Q2: What are the common applications of Reversine in research?

Reversine is primarily used for:

Cellular Dedifferentiation and Reprogramming: Inducing lineage-committed cells (e.g.,

myoblasts, fibroblasts, osteoblasts) to revert to a more multipotent or progenitor-like state.[5]

[9][10] These dedifferentiated cells can then be guided to redifferentiate into other cell

lineages.
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Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects on various

cancer cell lines due to its role as an Aurora kinase inhibitor.[6][7][11][12]

Tissue Engineering and Regenerative Medicine: Generating progenitor-like cells from readily

available somatic cells for potential therapeutic applications.[4]

Q3: How do I determine the optimal concentration of Reversine for my cell type?

The optimal concentration of Reversine is highly cell-type dependent and also varies based on

the desired outcome (dedifferentiation vs. cytotoxicity). It is crucial to perform a dose-response

experiment to determine the ideal concentration for your specific cell line and experimental

goals. Below is a summary of concentrations used in various studies.

Data Presentation: Reversine Concentration and
Effects on Different Cell Types
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Cell Type Concentration
Treatment
Duration

Observed
Effects

Reference

Dedifferentiation/

Reprogramming

Murine C2C12

Myoblasts
20 nM 48 hours

Gained

multipotency;

could

differentiate into

osteoblasts and

adipocytes.

[5]

Murine 3T3E1

Osteoblasts
300 nM 4 days

Gained ability to

differentiate into

adipocytes.

[5]

Human Primary

Skeletal

Myoblasts

300 nM 4 days

Gained ability to

redifferentiate

into osteoblasts

and adipocytes.

[5]

Bovine

Fibroblasts
5 µM 4 days

Increased

plasticity; could

differentiate into

osteoblasts,

adipocytes,

neural cells,

hepatocytes, and

smooth muscle

cells.

[8][13]

Human Dermal

Fibroblasts
Not specified Not specified

Induced

dedifferentiation

to myogenic-

competent cells.

[9]

Annulus Fibrosus

Cells

300 nM 48-96 hours Became

hypertrophic and

acquired a

flattened,

[14]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1965539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1965539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1965539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4679398/
https://www.ijbs.com/v12p0053.htm
https://www.stemcell.com/products/reversine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2952128/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


epithelial-like

morphology.

Anti-Cancer

Effects

Human

Osteosarcoma

Cells

(MNNG/HOS, U-

2 OS, MG-63)

1, 2, and 4 µM 24 and 48 hours
Reduced cell

viability.
[11]

Human Gastric

Cancer Cells

(AGS, NCI-N87)

0.5 - 20 µM 24 and 48 hours

Inhibited cell

viability in a

dose-dependent

manner.

[12]

Human Non-

Small Cell Lung

Cancer Cells

(A549, H1299,

H1435, H23)

Not specified 24, 48, 72 hours
Reduced cellular

viability.
[15]

Troubleshooting Guide
Issue 1: High levels of cell death after Reversine treatment.

Possible Cause: The concentration of Reversine is too high for your specific cell type,

leading to cytotoxicity.

Troubleshooting Steps:

Perform a Dose-Response Curve: Test a range of lower concentrations to find a sub-lethal

dose that still induces the desired effect. For example, if you are using 5 µM and observing

high cell death, try a range from 50 nM to 1 µM.

Reduce Treatment Duration: Shorten the exposure time to Reversine. For some cell

types, a shorter treatment is sufficient to induce plasticity without causing excessive cell

death.
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Check Cell Seeding Density: Ensure that cells are seeded at an optimal density. Low-

density cultures can be more susceptible to the toxic effects of chemical compounds.

Assess Apoptosis: Use an apoptosis assay (e.g., Annexin V staining) to confirm if cell

death is due to apoptosis, which is a known effect of Reversine at higher concentrations.

[16]

Issue 2: No observable dedifferentiation or change in cell plasticity.

Possible Cause: The concentration of Reversine is too low, or the treatment duration is

insufficient.

Troubleshooting Steps:

Increase Reversine Concentration: Gradually increase the concentration of Reversine in

your experiments. Refer to the data table above for concentration ranges used in similar

cell types.

Extend Treatment Duration: Increase the incubation time with Reversine. Some cell types

may require longer exposure to undergo dedifferentiation.

Verify Reversine Activity: Ensure the Reversine stock solution is properly prepared and

stored to maintain its activity.

Confirm with Positive Controls: If possible, use a cell line known to respond to Reversine
(e.g., C2C12 myoblasts) as a positive control to validate your experimental setup.

Analyze for Intermediate Markers: Even if dramatic morphological changes are not

apparent, analyze the expression of pluripotency markers (e.g., Oct4) or lineage-specific

markers to detect subtle changes in cell state.[8]

Issue 3: Cells become large, flat, and multinucleated but do not redifferentiate into the desired

lineage.

Possible Cause: This morphological change is a known effect of Reversine due to the

inhibition of cytokinesis, leading to polyploidy.[8][17] The redifferentiation protocol may need

optimization.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4934785/
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4679398/
https://www.benchchem.com/product/b1683945?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4679398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8196188/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Troubleshooting Steps:

Optimize Redifferentiation Conditions: Ensure that the lineage-specific induction medium

contains the appropriate growth factors and supplements. The composition and timing of

the differentiation cocktail are critical.

Wash Out Reversine Thoroughly: After the dedifferentiation treatment, ensure that

Reversine is completely removed from the culture medium before adding the

differentiation medium. Residual Reversine can interfere with the redifferentiation

process.

Allow for a Recovery Period: After Reversine treatment, culture the cells in a standard

growth medium for a day or two before initiating differentiation to allow the cells to recover

and re-enter the cell cycle.

Experimental Protocols
Protocol 1: General Procedure for Inducing Dedifferentiation with Reversine

Cell Seeding: Plate the target cells at an appropriate density in a suitable culture vessel.

Allow the cells to adhere and enter a logarithmic growth phase.

Reversine Treatment: Prepare a stock solution of Reversine in DMSO. Dilute the stock

solution in a complete culture medium to the desired final concentration. Replace the existing

medium with the Reversine-containing medium. Control cultures should be treated with the

same concentration of DMSO.

Incubation: Incubate the cells for the predetermined duration (e.g., 48 hours to 4 days),

monitoring the cells daily for morphological changes and signs of cytotoxicity.

Reversine Removal: After the incubation period, aspirate the Reversine-containing medium

and wash the cells twice with sterile PBS.

Redifferentiation (Optional): Add the appropriate lineage-specific differentiation medium to

induce redifferentiation into the desired cell type.
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Analysis: Assess the outcome of the experiment using relevant assays, such as morphology

analysis, immunofluorescence staining for lineage-specific markers, or RT-qPCR for gene

expression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells/mL and allow them

to attach overnight.[11]

Treatment: Treat the cells with a range of Reversine concentrations for the desired time

points (e.g., 24 and 48 hours).

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate

for 2-4 hours at 37°C.[11][14]

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.

Cell viability is calculated as the ratio of the absorbance of treated cells to that of control

cells.
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Caption: Mechanism of action of Reversine leading to cellular dedifferentiation.
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Caption: General experimental workflow for Reversine-induced dedifferentiation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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